4-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-2-oxo-butyric acid methyl ester
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Overview
Description
4-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-2-oxo-butyric acid methyl ester: is a complex organic compound characterized by its unique structure, which includes a dioxo-isoindoline moiety and a butyric acid ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-2-oxo-butyric acid methyl ester typically involves the following steps:
Formation of the Isoindoline Core: The isoindoline core can be synthesized through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.
Introduction of the Butyric Acid Ester Group: The butyric acid ester group is introduced via esterification reactions, often using methanol and a strong acid catalyst like sulfuric acid.
Final Assembly: The final compound is assembled through a series of condensation reactions, where the isoindoline core is coupled with the butyric acid ester under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the reactions are carried out in sequential steps.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butyric acid ester group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the dioxo groups, potentially converting them into hydroxyl groups.
Substitution: The isoindoline moiety can participate in nucleophilic substitution reactions, where various substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Acidic catalysts like sulfuric acid (H₂SO₄) for esterification, and bases like sodium hydroxide (NaOH) for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted isoindoline derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-2-oxo-butyric acid methyl ester serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its isoindoline core is a common motif in many bioactive molecules, which can interact with various biological targets.
Industry
In material science, the compound can be used in the synthesis of polymers and other advanced materials. Its stability and reactivity make it suitable for incorporation into various industrial processes.
Mechanism of Action
The mechanism by which 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-2-oxo-butyric acid methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The isoindoline core can mimic natural substrates, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to changes in cellular processes, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-benzoic acid methyl ester
- 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-2-hydroxy-butyric acid methyl ester
Uniqueness
Compared to similar compounds, 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-2-oxo-butyric acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
methyl 4-(1,3-dioxoisoindol-2-yl)-2-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-19-13(18)10(15)6-7-14-11(16)8-4-2-3-5-9(8)12(14)17/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKFYFKFRGTZFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CCN1C(=O)C2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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